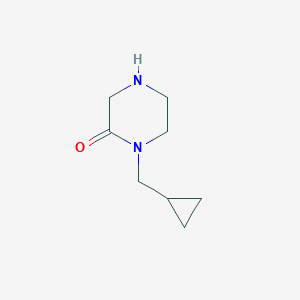

1-(Cyclopropylmethyl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopropylmethyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8-5-9-3-4-10(8)6-7-1-2-7/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWCBUXYQFCELW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCNCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Aspects and Contextual Significance of 1 Cyclopropylmethyl Piperazin 2 One

Historical Development of Piperazinone Chemistry Relevant to N-Substitution

The chemistry of piperazinones, a class of six-membered heterocyclic compounds, has evolved significantly, driven by their prevalence in medicinal chemistry and natural products. bohrium.comthieme-connect.com Initially, the synthesis of the core piperazine (B1678402) ring was the primary focus, with early methods often involving the cyclization of 1,2-diamines with α-halo esters. researchgate.net These foundational techniques, while effective for creating the basic scaffold, often resulted in unsubstituted or symmetrically substituted products and required multiple steps. researchgate.net

The strategic importance of the piperazinone core as a "privileged structure" in drug discovery prompted chemists to develop more sophisticated methods for introducing substituents, particularly on the nitrogen atoms. bohrium.comthieme-connect.com This is because N-substitution allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, such as solubility, basicity, and metabolic stability, which are crucial for drug efficacy.

The development of N-substitution methodologies for piperazines and their derivatives can be broadly categorized. Key approaches include:

Nucleophilic Substitution: A common and straightforward method involving the reaction of a piperazine nitrogen with alkyl halides or sulfonates. nih.gov This allows for the introduction of a wide variety of alkyl groups.

Reductive Amination: This technique involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent to form an N-alkyl bond. nih.gov

Amide Bond Formation followed by Reduction: Acylation of a piperazine nitrogen followed by reduction of the resulting amide provides another route to N-alkylated products. nih.gov

Modern Cross-Coupling Reactions: More advanced techniques like the Buchwald-Hartwig and Ullmann-Goldberg reactions have enabled the formation of N-aryl bonds, significantly expanding the accessible chemical space. nih.gov

These advancements have transformed the synthesis of piperazinones from multi-step sequences to more efficient, diversity-oriented processes, facilitating the creation of large libraries of compounds for biological screening. The ability to selectively introduce specific N-substituents, such as the cyclopropylmethyl group, is a direct result of this historical development.

| Era/Method | Description | Significance |

|---|---|---|

| Early Methods | Multi-step cyclization reactions using starting materials like amino acids and 1,2-diamines. researchgate.net | Established foundational routes to the core piperazinone ring. |

| Classical N-Alkylation | Nucleophilic substitution with alkyl halides and reductive amination with carbonyl compounds. nih.gov | Enabled straightforward introduction of simple alkyl groups, expanding the scope of derivatives. |

| Transition Metal Catalysis | Development of Pd-catalyzed Buchwald–Hartwig and Cu-catalyzed Ullmann–Goldberg reactions. nih.gov | Revolutionized the synthesis of N-aryl piperazinones, providing access to previously difficult-to-make compounds. |

| Cascade Reactions | One-pot processes that form multiple bonds and introduce diversity in a single step. thieme.deresearchgate.net | Increased synthetic efficiency, making the process suitable for combinatorial chemistry and library synthesis. |

Structural Features of 1-(Cyclopropylmethyl)piperazin-2-one and its Substructural Components

The structure of this compound is composed of two key fragments: the piperazin-2-one (B30754) scaffold and the N-cyclopropylmethyl substituent. The unique properties of the final molecule arise from the combination of these two components.

The Piperazin-2-one Scaffold: The piperazin-2-one ring is considered a privileged scaffold in medicinal chemistry due to its peptidomimetic properties and its ability to present substituents in a well-defined three-dimensional space. bohrium.comthieme-connect.com Its structure, containing two nitrogen atoms and a carbonyl group, allows for a variety of interactions with biological targets. Piperazinones are found in numerous natural products and FDA-approved drugs. thieme-connect.comacs.org The presence of the lactam (cyclic amide) functionality within the ring imparts a degree of rigidity and influences the molecule's polarity and hydrogen bonding capacity.

The Cyclopropylmethyl Group: The cyclopropyl (B3062369) group is a small, strained ring system that is increasingly utilized in drug design. scientificupdate.com Its unique electronic and conformational properties offer several advantages:

Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in standard aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com

Conformational Rigidity: The ring acts as a rigid linker, locking the conformation of the substituent and potentially improving binding affinity to a target protein. scientificupdate.com

Physicochemical Properties: The introduction of a cyclopropyl group can modulate properties like lipophilicity and basicity. For instance, attaching a cyclopropyl group to a nitrogen atom can lower the amine's basicity. hyphadiscovery.com

Unique Stereoelectronics: The bonding orbitals of the cyclopropyl ring have significant p-character, resembling a double bond in some respects, which can lead to unique interactions. wikipedia.org

In this compound, the cyclopropylmethyl group is attached to the N1 position of the piperazinone ring. This specific substitution pattern combines the structural benefits of the rigid, metabolically stable cyclopropyl moiety with the versatile piperazinone scaffold, creating a molecule with potentially favorable drug-like properties.

| Substructure | Key Features | Significance in Medicinal Chemistry |

|---|---|---|

| Piperazin-2-one | Six-membered heterocycle; contains a lactam; two nitrogen atoms for substitution. | Privileged scaffold; peptidomimetic; provides a rigid framework for orienting pharmacophoric groups. bohrium.comthieme-connect.com |

| Cyclopropylmethyl Group | Strained three-membered ring; conformationally restricted; strong C-H bonds. scientificupdate.comwikipedia.org | Enhances metabolic stability; reduces off-target effects; modulates lipophilicity and basicity; acts as a rigid linker. scientificupdate.comhyphadiscovery.com |

Methodological Advancements in N-Heterocyclic Synthesis Pertinent to Piperazinones

The synthesis of N-heterocycles, including piperazinones, is a central theme in organic chemistry, and recent years have seen remarkable progress in the development of efficient and selective methodologies. nd.edunih.gov These advancements have moved beyond classical multi-step approaches to more elegant and atom-economical strategies.

One significant area of progress is the development of cascade reactions . These processes allow for the formation of multiple chemical bonds in a single, one-pot operation, which greatly simplifies the synthesis of complex molecules. thieme.de For instance, a recently developed metal-promoted cascade transformation can produce substituted piperazinones from a chloro allenylamide, a primary amine, and an aryl iodide, forming three new bonds and introducing two points of diversity in one step. bohrium.comthieme-connect.comresearchgate.net Such methods are highly valuable for creating libraries of compounds for drug discovery.

Asymmetric catalysis has also emerged as a powerful tool for synthesizing chiral piperazinones. acs.org Since biological systems are chiral, the ability to produce a single enantiomer of a drug molecule is often critical. Methods such as the asymmetric hydrogenation of unsaturated piperazinones using iridium or palladium catalysts, and palladium-catalyzed asymmetric allylic alkylation, allow for the synthesis of highly enantioenriched piperazin-2-ones. acs.orgthieme-connect.com

Furthermore, the field of C-H functionalization is providing new avenues for derivatizing the piperazinone core. mdpi.com These methods allow for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized starting materials. encyclopedia.pub While often challenging for piperazines due to the presence of two nitrogen atoms, photoredox catalysis has enabled the direct α-arylation of N-Boc protected piperazines, showcasing a modern approach to creating structural diversity. mdpi.com

These methodological advancements collectively enable the efficient, selective, and diverse synthesis of complex piperazinone derivatives like this compound, facilitating deeper exploration of their chemical and biological potential.

| Methodology | Description | Advantages | Reference Example |

|---|---|---|---|

| Cascade Reactions | Multi-bond-forming transformations in a single pot. | High efficiency; rapid assembly of molecular complexity; ideal for combinatorial synthesis. bohrium.comthieme.de | Metal-promoted reaction of an allenylamide, amine, and aryl iodide to form the piperazinone ring. thieme-connect.com |

| Asymmetric Catalysis | Use of chiral catalysts to produce one enantiomer preferentially. | Access to enantiomerically pure compounds; crucial for developing stereospecific drugs. thieme-connect.com | Palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. thieme-connect.com |

| C-H Functionalization | Direct conversion of C-H bonds to other functional groups. | Atom economy; avoids pre-functionalization of substrates; allows for late-stage diversification. mdpi.com | Photoredox-catalyzed α-arylation of N-Boc piperazines. mdpi.com |

Advanced Synthetic Strategies for 1 Cyclopropylmethyl Piperazin 2 One

De Novo Ring Formation Methodologies for Piperazin-2-one (B30754) Scaffolds

The formation of the piperazin-2-one core is a critical first step. Various strategies have been developed to construct this heterocyclic system, ranging from classical cyclization reactions to more complex multi-component and cascade processes.

Cyclization Approaches to the Piperazin-2-one Core

Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of the piperazin-2-one ring. A common approach involves the reaction of an N-substituted ethylenediamine (B42938) with an α-haloacetyl halide or a related electrophile. The reaction proceeds via an initial acylation of one of the amino groups, followed by an intramolecular nucleophilic substitution to close the six-membered ring.

Another notable cyclization strategy is the Dieckmann condensation of appropriately substituted amino acid derivatives. This method has been particularly useful for accessing trisubstituted piperazine-2,5-diones, which can be selectively reduced to piperazin-2-ones. nih.gov

Reductive Transformations for Piperazin-2-one Synthesis

Reductive methods provide a powerful means to construct the piperazin-2-one scaffold. One such strategy involves the tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine. This approach is highly versatile, allowing for the introduction of diversity at the N-1 position of the piperazin-2-one ring. chemicalbook.com

Catalytic reductive cyclization of dioximes has also emerged as a viable route. This process typically involves the hydrogenation of dioximes, which can be synthesized from the double Michael addition of nitrosoalkenes to primary amines, to yield the corresponding piperazine (B1678402) ring. biosynth.com The mechanism is proposed to proceed through the hydrogenolysis of the N-O bonds to form a diimine intermediate, which then undergoes cyclization and further reduction. biosynth.com

| Reductive Transformation Method | Starting Materials | Key Intermediates | Advantages |

| Tandem Reductive Coupling/SN2-Cyclization | 2-chloro-N-(2-oxoalkyl)acetamide, Primary amine | Not explicitly isolated | Diversity-oriented synthesis chemicalbook.com |

| Catalytic Reductive Cyclization of Dioximes | Dioximes (from nitrosoalkenes and primary amines) | Diimine | Stereoselective formation of cis-isomers biosynth.com |

Multi-Component and Cascade Reactions in Piperazinone Construction

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like piperazin-2-ones in a single synthetic operation. The Ugi four-component reaction, for instance, has been adapted for the de novo synthesis of highly substituted piperazines and morpholines. rsc.orgnih.gov This strategy involves the reaction of an α-halo oxo-component, an isocyanide, trimethylsilyl (B98337) azide, and an amino alcohol or diamine, followed by an intramolecular SN2 cyclization. nih.gov

Cascade reactions, which involve a sequence of intramolecular reactions, have also been developed for piperazinone synthesis. A metal-promoted cascade transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide can afford piperazinones in good yields. chemicalbook.comgoogle.com This one-pot process allows for the formation of three new bonds. chemicalbook.comgoogle.com

| Reaction Type | Key Features | Example Starting Materials | Reference |

| Ugi Four-Component Reaction | De novo ring assembly, high diversity | α-halo oxo-component, isocyanide, trimethylsilyl azide, diamine | rsc.orgnih.gov |

| Metal-Promoted Cascade Reaction | One-pot, three-bond formation | Chloro allenylamide, primary amine, aryl iodide | chemicalbook.comgoogle.com |

One-Pot Approaches to Piperazin-2-one Derivatives

One-pot syntheses are highly desirable for their operational simplicity and improved efficiency. A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed to produce 3-aryl/alkyl piperazin-2-ones. chemicalbook.comgoogle.comnih.gov This sequence starts from commercially available aldehydes and proceeds through several catalytic steps to furnish the final heterocyclic product in good yields and high enantioselectivity. chemicalbook.comgoogle.comnih.gov

Strategies for N-Alkylation with the Cyclopropylmethyl Moiety

Once the piperazin-2-one scaffold is in hand, the next critical step is the introduction of the cyclopropylmethyl group at the N-1 position.

Introduction of the Cyclopropylmethyl Group via Direct Alkylation

Direct N-alkylation is a common and straightforward method for introducing the cyclopropylmethyl group onto the piperazin-2-one ring. This transformation is typically achieved by reacting the piperazin-2-one with a cyclopropylmethyl halide, such as (bromomethyl)cyclopropane, in the presence of a base.

A patent for the synthesis of cyclopropylmethyl piperazines describes a process where anhydrous piperazine is heated with bromomethylcyclopropane and dipotassium (B57713) carbonate in dimethylformamide (DMF). google.com While this example pertains to piperazine itself, the conditions are illustrative of a general approach that can be adapted for the mono-N-alkylation of piperazin-2-one. The secondary amine of the piperazin-2-one is sufficiently nucleophilic to displace the bromide from (bromomethyl)cyclopropane.

The choice of base is crucial to deprotonate the secondary amine of the piperazin-2-one, thereby increasing its nucleophilicity. Common bases for such alkylations include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or N,N-diisopropylethylamine (DIPEA). The reaction is typically carried out in a polar aprotic solvent like DMF, acetonitrile (B52724) (MeCN), or acetone.

| Alkylation Component | Typical Reagents and Conditions | Role of Reagents |

| Piperazin-2-one | The substrate containing the secondary amine to be alkylated. | Nucleophile |

| (Bromomethyl)cyclopropane | The electrophilic source of the cyclopropylmethyl group. | Alkylating agent |

| Base (e.g., K₂CO₃) | Deprotonates the secondary amine, enhancing its nucleophilicity. | Proton scavenger |

| Solvent (e.g., DMF) | Provides a medium for the reaction. | Reaction medium |

A related synthetic approach for 1-(cyclopropylmethyl)piperazine, an intermediate for the drug Volasertib, involves the reaction of N-Boc-piperazine with cyclopropanecarbonyl chloride, followed by reduction and deprotection. google.com This multi-step sequence highlights an alternative strategy where the cyclopropyl (B3062369) group is introduced as an acyl group and subsequently reduced to the desired methylene (B1212753) bridge.

Precursor-Based Synthesis of the N-Cyclopropylmethyl Moiety

The introduction of the N-cyclopropylmethyl group onto the piperazin-2-one scaffold is a critical transformation that can be achieved through several precursor-based strategies. These methods typically involve the formation of the N-C bond by reacting a piperazin-2-one precursor with a suitable cyclopropylmethylating agent.

One of the most direct methods is the nucleophilic substitution reaction. This involves the alkylation of a piperazin-2-one, which contains a secondary amine (N-H) at the 1-position, with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide. The reaction is typically carried out in the presence of a mild base, like sodium bicarbonate or potassium carbonate, to neutralize the hydrogen halide byproduct. nih.govgoogle.com This approach is straightforward and utilizes commercially available reagents.

Another prevalent strategy is reductive amination . This two-step, one-pot process involves the reaction of a piperazin-2-one precursor with cyclopropanecarboxaldehyde. The initial reaction forms a transient iminium ion intermediate, which is then reduced in situ to yield the final N-cyclopropylmethyl product. longdom.org Common reducing agents for this transformation include sodium borohydride (B1222165) or sodium triacetoxyborohydride. This method is valued for its operational simplicity and mild reaction conditions.

A more complex, multi-step precursor route can begin with cyclopropyl cyanide. google.com In this approach, the cyanide is first hydrogenated to form cyclopropylmethylamine. This primary amine can then be reacted with an aldehyde or ketone to form an N-alkylidene intermediate, which is subsequently hydrogenated to produce the final N-substituted amine. google.com While more lengthy, this pathway offers versatility in the synthesis of various N-substituted cyclopropylmethyl amines.

The following table summarizes common precursor-based methods for N-cyclopropylmethylation.

Table 1: Precursor-Based Methods for N-Cyclopropylmethylation

| Method | Piperazin-2-one Precursor | Cyclopropylmethyl Precursor | Key Reagents | Reference |

|---|---|---|---|---|

| Direct Alkylation | Piperazin-2-one | Cyclopropylmethyl bromide | NaHCO₃ or K₂CO₃ | nih.govgoogle.com |

| Reductive Amination | Piperazin-2-one | Cyclopropanecarboxaldehyde | NaBH₄ or NaBH(OAc)₃ | longdom.org |

Convergent and Divergent Routes to 1-(Cyclopropylmethyl)piperazin-2-one

The construction of the this compound molecule can be approached through both convergent and divergent strategies, which offer flexibility and efficiency in generating the target compound and its analogues.

Modular Synthesis and Fragment Coupling Strategies

Convergent, or modular, synthesis involves the assembly of the final molecule from several pre-synthesized, complex fragments. This approach is highly efficient for rapidly building molecular diversity. For the synthesis of this compound, this would involve coupling an N-(cyclopropylmethyl)-substituted fragment with another fragment that completes the piperazinone ring.

A notable example of a modular strategy is the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. acs.org In a hypothetical application to the target molecule, one could use N,N'-ditosyl-N-(cyclopropylmethyl)ethane-1,2-diamine as the bis-nucleophile, which would couple with a propargyl carbonate to construct the piperazinone ring in a highly regio- and stereocontrolled manner. acs.orgorganic-chemistry.org

Another powerful modular approach is a metal-promoted cascade reaction. Researchers have described a process using a chloro allenylamide, a primary amine, and an aryl iodide as substrates. thieme.de This methodology allows for the creation of three new bonds in a single step, introducing two points of diversity and efficiently forming the piperazin-2-one core. thieme.de By selecting N-(cyclopropylmethyl)amine as the primary amine fragment, this strategy could be adapted to directly synthesize derivatives of the target compound.

Table 2: Modular and Fragment Coupling Strategies

| Strategy | Key Fragments | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Cyclization | N-(cyclopropylmethyl) diamine, Propargyl carbonate | Palladium complex | High regio- and stereocontrol | acs.org |

Asymmetric Catalytic Approaches to Enantiopure Derivatives

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. While the parent this compound is achiral, asymmetric catalytic methods are crucial for synthesizing its chiral derivatives, which are often sought in medicinal chemistry to optimize biological activity.

Several powerful asymmetric catalytic methods have been developed for the synthesis of the core piperazin-2-one structure.

Asymmetric Hydrogenation : A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a direct route to chiral 5,6-disubstituted piperazin-2-ones. This method achieves high yields and excellent enantioselectivities (up to 90% ee). dicp.ac.cnrsc.orgrsc.org The resulting chiral piperazin-2-one can then be N-functionalized to yield the desired final product.

Asymmetric Allylic Alkylation : Stoltz and co-workers developed a palladium-catalyzed decarboxylative asymmetric allylic alkylation of N-protected piperazin-2-ones. This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which can be further elaborated. nih.govcaltech.edu

Organocatalytic Domino Reaction : A one-pot approach utilizing a cinchona alkaloid-derived thiourea (B124793) catalyst has been reported. The sequence involves an asymmetric epoxidation followed by a domino ring-opening cyclization (DROC) with a 1,2-diamine. This method furnishes C3-substituted piperazin-2-ones in high yields and enantioselectivities (up to 99% ee). acs.orgresearchgate.net

These catalytic strategies provide access to the enantiopure piperazin-2-one core, which serves as a versatile intermediate. The introduction of the N-cyclopropylmethyl group is typically performed in a subsequent, non-stereogenic step to complete the synthesis of the target chiral derivative.

Table 3: Asymmetric Catalytic Approaches to Chiral Piperazin-2-one Derivatives

| Catalytic Method | Substrate Type | Catalyst System | Product | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Pyrazin-2-ol | Palladium / Chiral Ligand | Chiral 5,6-disubstituted piperazin-2-one | 84-90% | dicp.ac.cnrsc.org |

| Asymmetric Allylic Alkylation | Allyl enol carbonate of piperazin-2-one | Palladium / PHOX Ligand | Chiral α-substituted piperazin-2-one | High | nih.govnih.gov |

Chemical Reactivity and Derivatization Pathways of 1 Cyclopropylmethyl Piperazin 2 One

Reactions at the Piperazinone Carbonyl Center

The carbonyl group at the C-2 position is part of a lactam linkage, which exhibits reactivity characteristic of amides. The primary modes of reaction at this center are nucleophilic additions, often leading to reduction or the formation of addition-elimination intermediates.

Strong reducing agents are capable of completely reducing the amide carbonyl to a methylene (B1212753) group. Lithium aluminum hydride (LiAlH₄) is a particularly effective reagent for this transformation. masterorganicchemistry.comchemistrysteps.comlibretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the formation of an intermediate that ultimately eliminates the oxygen atom, yielding the corresponding 1-(cyclopropylmethyl)piperazine. masterorganicchemistry.comyoutube.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce amides. libretexts.org

The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), to the lactam carbonyl can also occur. This typically leads to the formation of a tetrahedral intermediate. Depending on the reaction conditions and the stability of the intermediate, it can collapse to form a ring-opened amino ketone or, upon acidic workup, an enamine.

Table 1: Predicted Reactions at the Carbonyl Center

| Reagent | Conditions | Expected Product | Reaction Type |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous Ether/THF 2. H₂O or H₃O⁺ workup | 1-(Cyclopropylmethyl)piperazine | Reduction |

| Grignard Reagent (e.g., CH₃MgBr) | 1. Anhydrous Ether/THF 2. H₃O⁺ workup | Ring-opened amino ketone or enamine | Nucleophilic Addition |

| DIBAL-H (at low temp.) | -78 °C, then workup | Potential for partial reduction to a carbinolamine intermediate | Partial Reduction |

Transformations Involving the Cyclopropylmethyl Ring System

The N-cyclopropylmethyl group is not merely a sterically bulky substituent; it possesses unique electronic properties that give rise to characteristic and highly informative reaction pathways involving cationic and radical intermediates.

The cyclopropylmethyl carbocation is a classic example of a non-classical carbocation. stackexchange.com Generation of a positive charge on the methylene carbon attached to the nitrogen (for instance, under strongly acidic conditions or during certain elimination reactions) leads to a rapid equilibrium between the cyclopropylmethyl cation, the cyclobutyl cation, and the homoallyl (but-3-enyl) cation. nih.govnih.gov This occurs because the strained sigma bonds of the cyclopropyl (B3062369) ring can effectively stabilize the adjacent positive charge through conjugation. quora.com Consequently, any reaction proceeding through such a cationic intermediate will likely yield a mixture of products containing these rearranged skeletons. nih.govnih.gov

Table 2: Products from Cyclopropylmethyl Cation Rearrangement

| Intermediate Cation | Resulting Structure after Nucleophilic Attack |

|---|---|

| Cyclopropylmethyl Cation | Cyclopropylmethyl-substituted product |

| Cyclobutyl Cation | Cyclobutyl-substituted product |

| Homoallyl Cation | But-3-enyl-substituted product (ring-opened) |

The cyclopropylmethyl radical is renowned as a "radical clock" in mechanistic chemistry. wikipedia.org It undergoes an extremely rapid and essentially irreversible ring-opening reaction to form the thermodynamically more stable but-3-enyl radical. wikipedia.orgrsc.org The rate constant for this unimolecular rearrangement is on the order of 8.6 x 10⁷ s⁻¹ at 298 K. wikipedia.org

This rapid rearrangement means that any reaction involving the formation of a radical on the N-methylene carbon of 1-(cyclopropylmethyl)piperazin-2-one will almost exclusively yield the ring-opened N-(but-3-enyl)piperazin-2-one product. The formation of any product retaining the cyclopropylmethyl group would imply that the radical was trapped by another reagent at a rate competitive with or faster than the ring-opening, which is a very rare occurrence. This predictable reactivity makes the cyclopropylmethyl group a powerful probe for diagnosing the presence of radical intermediates in a reaction mechanism. researchgate.net

Regioselective and Stereoselective Functionalization of the Piperazinone Core

Achieving regioselective and stereoselective control during the functionalization of the piperazinone core is crucial for synthesizing specific, complex derivatives. As discussed in section 3.2, reactions involving deprotonation, such as alkylations, are expected to be highly regioselective for the C-3 position due to its activation by the adjacent N-4 nitrogen atom. Functionalization at the C-5 or C-6 positions, which are alpha to the amide nitrogen (N-1), is less favorable.

Stereoselectivity can be introduced through various strategies. If a chiral center is installed at the C-3 position, it can direct the stereochemical outcome of subsequent reactions at other positions on the ring. Alternatively, the use of chiral catalysts or auxiliaries can enable the enantioselective synthesis of substituted piperazin-2-ones. nih.govacs.org For example, catalytic asymmetric methods have been developed for preparing C-3 substituted piperazin-2-ones in high enantiomeric excess. acs.orgresearchgate.net These strategies often involve the asymmetric epoxidation of precursor molecules followed by a domino ring-opening cyclization. acs.org Such methodologies could be adapted to prepare specific stereoisomers of functionalized this compound derivatives.

Computational and Mechanistic Investigations of 1 Cyclopropylmethyl Piperazin 2 One

Quantum Chemical Calculations and Electronic Structure Elucidation

Quantum chemical calculations are fundamental in describing the molecular system of 1-(cyclopropylmethyl)piperazin-2-one at the electronic level. These methods, including Density Functional Theory (DFT) and ab initio calculations, offer a detailed picture of the molecule's geometry, stability, and electronic characteristics without the need for experimental data. uwlax.edu

Density Functional Theory (DFT) has become a vital tool for investigating pharmaceutical compounds due to its balance of computational cost and accuracy. researchgate.net For this compound, DFT calculations are applied to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. The process typically involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to solve the Schrödinger equation approximately. nih.gov

Key applications of DFT for this molecule include:

Geometric Optimization: Determining the lowest energy structure by calculating forces on each atom and adjusting their positions to find a minimum on the potential energy surface. This provides precise bond lengths, bond angles, and dihedral angles for the most stable conformation.

Vibrational Analysis: Calculating the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. This allows for the theoretical prediction and interpretation of the compound's vibrational spectra. nih.gov

Electronic Structure Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Other electronic properties like ionization potential, electron affinity, and chemical hardness can also be derived. mdpi.com

| Calculated Property | Significance for this compound |

|---|---|

| Optimized Geometry | Provides precise 3D structure, including bond lengths and angles. |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Vibrational Frequencies | Predicts IR and Raman spectra for structural confirmation. |

| Mulliken Atomic Charges | Describes the electron distribution across the molecule. |

Ab initio quantum chemistry methods, which derive results from first principles without experimental input, are crucial for studying conformational stability and reaction mechanisms. uwlax.edu For this compound, these methods are employed to perform a detailed conformational analysis. The molecule possesses several rotatable single bonds, particularly the C-C and C-N bonds of the cyclopropylmethyl substituent, leading to various possible spatial arrangements (conformers).

The analysis involves systematically rotating key dihedral angles and calculating the energy at each step to map out the potential energy surface (PES). This surface reveals the energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states between them. uwlax.edu For the cyclopropylmethyl group, the orientation of the cyclopropyl (B3062369) ring relative to the piperazinone ring is of particular interest. Studies on analogous molecules like cyclopropyl methyl ketone have shown that specific conformations, such as s-cis or s-trans, can be significantly more stable due to factors like steric hindrance and electronic interactions. uwlax.edu In the case of this compound, the chair and boat conformations of the piperazinone ring add another layer of complexity to the conformational landscape. nih.gov

| Hypothetical Conformer | Key Dihedral Angle | Expected Relative Energy | Description |

|---|---|---|---|

| Global Minimum | Defined by calculation | 0.0 kJ/mol (Reference) | The most stable arrangement of the molecule. |

| Local Minimum 1 | Defined by calculation | > 0 kJ/mol | A less stable, but still populated, conformer. |

| Transition State | Defined by calculation | Highest Energy | Energy barrier for rotation between two minima. |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of a molecule's conformations, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations model the movements of atoms and molecules based on classical mechanics, using a force field (like OPLS-AA) to describe the potential energy of the system. mdpi.com

For this compound, an MD simulation would typically be set up by placing the molecule in a box of solvent molecules (e.g., water) to mimic physiological conditions. mdpi.com The simulation then proceeds in a series of steps:

Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable atomic clashes. mdpi.com

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted, allowing the solvent molecules to relax around the solute. This is often done in two phases: an NVT ensemble (constant Number of particles, Volume, and Temperature) followed by an NPT ensemble (constant Number of particles, Pressure, and Temperature). mdpi.com

Production Run: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (positions, velocities, and energies of all atoms over time) is recorded.

Analysis of the MD trajectory provides insights into the conformational landscape, revealing the flexibility of the molecule, the most populated conformational states, and the timescales of transitions between them. This is particularly useful for understanding how the cyclopropylmethyl and piperazinone moieties move and interact with each other and the surrounding solvent.

Mechanistic Studies of Synthetic Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling its synthesis and predicting its stability. The cyclopropylmethyl group is known for its unique reactivity, particularly its tendency to undergo rearrangements via carbocationic intermediates.

Reactions involving the cyclopropylmethyl group under cationic conditions are often complicated by the formation of non-classical carbocations. nih.gov Solvolysis or acid-catalyzed reactions of cyclopropylmethyl derivatives can generate a [C4H7]+ cation, which exists as a set of rapidly equilibrating structures: the cyclopropylcarbinyl (CC) cation and the bicyclobutonium (BB) cation. semanticscholar.orgchemrxiv.org These species are described as "non-classical" because the positive charge is delocalized over several atoms through three-center two-electron bonds.

The formation of this complex cationic system means that nucleophilic attack can occur at multiple sites, often leading to a mixture of products, including cyclopropylmethyl, cyclobutyl, and homoallyl derivatives. nih.govchemrxiv.org The precise product distribution is highly sensitive to subtle changes in the structure of the carbocation intermediate, which can be influenced by substituents. nih.govsemanticscholar.org Therefore, any synthetic transformation of this compound that proceeds through a carbocationic mechanism at the cyclopropylmethyl unit must account for the potential formation of these non-classical intermediates and the resulting possibility of ring-opening or rearrangement reactions. rsc.orgnih.gov

| Intermediate | Key Structural Feature | Potential Reaction Outcome |

|---|---|---|

| Cyclopropylcarbinyl (CC) Cation | Charge delocalized into the cyclopropyl ring. | Nucleophilic attack at the methylene (B1212753) carbon. |

| Bicyclobutonium (BB) Cation | A pentavalent, bridged carbocation. | Formation of cyclobutyl or other ring-opened products. |

Quantitative Structure-Property Relationship (QSPR) Modeling of Related Piperazinone Derivatives

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural or physicochemical properties of a set of compounds with a specific target property. mdpi.com While no specific QSPR models for this compound are available, models developed for related piperazine (B1678402) or keto-piperazine derivatives can provide a framework for understanding its behavior. openpharmaceuticalsciencesjournal.com

A QSPR study involves several steps:

Dataset Selection: A series of structurally related piperazinone derivatives with experimentally measured data for a property of interest (e.g., solubility, melting point, biological activity) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be classified as constitutional (e.g., molecular weight, number of oxygen atoms), topological, geometric, or quantum-chemical (e.g., dipole moment, HOMO energy). openpharmaceuticalsciencesjournal.comnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that links a subset of the most relevant descriptors to the target property. openpharmaceuticalsciencesjournal.com

Validation: The model's predictive power is rigorously tested using both internal (e.g., cross-validation, Q²) and external validation (using a separate test set of compounds). A robust model will have high values for the correlation coefficient (R²) and predictive correlation coefficient (R²pred). openpharmaceuticalsciencesjournal.com

For a series of piperazinone derivatives, a QSPR model could suggest that properties like the number of oxygen atoms, molecular volume, and specific electronic descriptors play a vital role in determining a particular outcome. openpharmaceuticalsciencesjournal.com Such a model could then be used to predict the properties of new, unsynthesized derivatives, including this compound, guiding further research and development.

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | nO (number of Oxygen atoms) | Molecular composition. openpharmaceuticalsciencesjournal.com |

| Electronic | Dipole moment | Charge distribution and polarity. nih.gov |

| Topological | Wiener index | Molecular branching and connectivity. |

| Quantum-Chemical | HOMO/LUMO Energy | Electron donating/accepting capacity. nih.gov |

Future Perspectives and Emerging Research Trajectories in 1 Cyclopropylmethyl Piperazin 2 One Chemistry

Innovation in Sustainable Synthetic Methodologies

The future synthesis of 1-(Cyclopropylmethyl)piperazin-2-one and related compounds is increasingly being guided by the principles of green chemistry, aiming to reduce environmental impact, improve safety, and enhance efficiency. Innovations are focused on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Key research areas include the adoption of eco-friendly reaction media and energy sources. For instance, microwave-assisted and ultrasound-assisted methods are being explored to accelerate reaction times and increase yields in the synthesis of heterocyclic compounds, including 1,3,5-triazine (B166579) derivatives built on similar scaffolds. mdpi.com These techniques offer a greener alternative to conventional heating by reducing energy use and often enabling the use of less hazardous solvents. mdpi.com Another promising avenue is mechanochemistry, which involves solvent-free reactions conducted through grinding or milling, a technique successfully used for the C-alkylation of indoles. researchgate.net

The N-alkylation step, crucial for synthesizing the title compound from a piperazin-2-one (B30754) precursor, is also a target for sustainable innovation. Traditional methods often rely on genotoxic alkyl halides. connectjournals.com Emerging eco-friendly processes utilize greener alkylating agents and solvents. One such development is the use of propylene (B89431) carbonate, which can act as both a green solvent and a reagent for N-alkylation of heterocycles, avoiding the need for alkyl halides entirely. connectjournals.comnih.gov

| Sustainable Methodology | Principle | Potential Application to this compound Synthesis | Reference |

|---|---|---|---|

| Microwave/Ultrasound-Assisted Synthesis | Use of alternative energy sources to accelerate reactions, often in greener solvents or solvent-free conditions. | Could be applied to the cyclization step to form the piperazinone ring or the final N-alkylation step, reducing reaction times and energy input. | mdpi.com |

| Mechanochemistry (Ball Milling) | Solvent-free reactions induced by mechanical force. | Applicable for solid-state synthesis steps, eliminating the need for bulk solvents and potentially increasing reaction rates. | researchgate.net |

| Green Solvents/Reagents | Replacement of hazardous substances with benign alternatives (e.g., propylene carbonate instead of alkyl halides). | Directly applicable to the N-alkylation of piperazin-2-one with a cyclopropylmethyl group, enhancing the safety and environmental profile of the synthesis. | connectjournals.comnih.gov |

| Electrosynthesis | Use of electricity to drive chemical reactions, often under mild conditions without conventional redox reagents. | Could be developed for the functionalization or synthesis of the piperazinone core, offering a high degree of control and environmental friendliness. | nih.gov |

Development of Novel Catalytic Transformations

Catalysis is a cornerstone of modern organic synthesis, and its application to piperazinone chemistry is a rapidly advancing field. Future research will likely focus on developing novel catalytic systems to not only synthesize this compound more efficiently but also to use it as a scaffold for further diversification.

Asymmetric catalysis is particularly significant, as the biological activity of chiral molecules often resides in a single enantiomer. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed as an effective method for producing chiral piperazin-2-ones with high enantioselectivity. pharmaceuticaljournal.net Similarly, one-pot asymmetric approaches, using organocatalysts like cinchona alkaloids, have been devised to synthesize C3-substituted piperazin-2-ones from simple starting materials. nih.gov These methods could be adapted to produce enantiomerically pure versions of this compound or its derivatives.

Another major frontier is the direct C-H functionalization of the piperazinone ring. nih.govbiorxiv.org This strategy allows for the late-stage modification of the core structure, bypassing the need for lengthy de novo syntheses. Photoredox catalysis, using iridium-based catalysts or more sustainable organic photocatalysts like acridinium (B8443388) salts, has emerged as a powerful tool for the C-H alkylation of piperazine (B1678402) cores. nih.gov Applying these transformations to this compound could rapidly generate libraries of novel compounds by introducing substituents at the carbon atoms of the heterocyclic ring, a significant advance given that most current diversity is limited to the nitrogen positions. nih.govbiorxiv.org

| Catalytic Transformation | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Palladium-catalyzed hydrogenation of unsaturated precursors (pyrazin-2-ols) to yield chiral piperazin-2-ones. | Enables the synthesis of specific stereoisomers, which is crucial for medicinal chemistry applications. | pharmaceuticaljournal.net |

| One-Pot Asymmetric Synthesis | A sequential, telescoped reaction (e.g., Knoevenagel/epoxidation/cyclization) using chiral organocatalysts. | Provides a streamlined and efficient route to complex, optically active piperazinone derivatives. | nih.gov |

| Photoredox C-H Functionalization | Use of light and a photocatalyst (e.g., Iridium or organic dyes) to activate C-H bonds for alkylation or arylation. | Allows for late-stage diversification of the this compound scaffold, creating novel analogues with modified properties. | nih.govbiorxiv.org |

| Cascade Reactions | Metal-promoted multi-bond-forming sequences to rapidly build molecular complexity. | Offers efficient pathways to construct highly substituted piperazin-2-one cores in a single step. | nih.gov |

Advanced Spectroscopic Characterization Techniques

As the complexity of synthetic targets increases, advanced spectroscopic techniques become essential for unambiguous structure elucidation and conformational analysis. For this compound, which possesses conformational flexibility, dynamic NMR spectroscopy is a particularly powerful tool.

Temperature-dependent ¹H NMR studies are used to investigate the conformational dynamics of N-substituted piperazines and piperazinones. nih.gov These molecules can exhibit complex spectra at room temperature due to two main dynamic processes: the restricted rotation around the amide C-N bond and the chair-to-chair interconversion of the piperazine ring. nih.govnih.gov By analyzing spectral changes at different temperatures, it is possible to determine the energy barriers for these processes. researchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, are crucial for assigning the complex signals that arise from these conformational isomers. nih.gov

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of newly synthesized compounds. tandfonline.com Tandem mass spectrometry (MS/MS) can further provide structural information through the analysis of fragmentation patterns. For cyclic amines like piperazines, characteristic fragmentation pathways include α-cleavage adjacent to the nitrogen atom. miamioh.edu

To complement experimental data, computational methods are increasingly used. Density Functional Theory (DFT) calculations can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, aiding in the interpretation of experimental results and providing insight into the molecule's electronic structure and preferred conformations. ultraphysicalsciences.orgtandfonline.comscielo.br

| Technique | Application | Information Gained | Reference |

|---|---|---|---|

| Dynamic NMR Spectroscopy (¹H, ¹³C) | Analysis of spectra at variable temperatures. | Determination of energy barriers for amide bond rotation and ring inversion; characterization of conformational isomers. | nih.govnih.gov |

| 2D NMR (COSY, HSQC) | Correlation of proton-proton and proton-carbon signals. | Unambiguous assignment of complex NMR signals for structural confirmation. | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement of the molecular ion. | Confirmation of elemental composition (molecular formula). | tandfonline.com |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Definitive determination of the solid-state three-dimensional structure and stereochemistry. | chemrxiv.org |

| Computational Spectroscopy (DFT) | Theoretical calculation of spectroscopic properties. | Prediction of IR, Raman, and NMR spectra to support experimental assignments and analyze molecular orbitals. | ultraphysicalsciences.orgscielo.br |

Chemoinformatic Approaches to Compound Design and Discovery

Chemoinformatics and computational chemistry are transforming drug discovery by enabling the rapid in silico evaluation and design of new molecules. The piperazinone scaffold, including this compound, is well-suited for these approaches due to its "privileged" status in medicinal chemistry, appearing in numerous bioactive compounds. nih.govnih.govresearchgate.net

Molecular docking is a primary tool used to predict how a molecule binds to a biological target, such as an enzyme or receptor. nih.gov Numerous studies have used docking to investigate the binding modes of piperazine-based inhibitors against various targets, providing insights into structure-activity relationships (SAR). pharmaceuticaljournal.netnih.gov This allows for the rational design of more potent and selective derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models that correlate the chemical structures of a series of compounds with their biological activity. nih.gov For piperazine derivatives, QSAR models have been developed to predict activity based on descriptors like electronic properties, molar refractivity, and solubility. nih.govmdpi.com Such models can be used to prioritize the synthesis of new analogues with a higher probability of success.

Furthermore, large-scale virtual screening of compound libraries containing the piperazine core is being used to identify novel hits for specific biological targets. biorxiv.orgbiorxiv.org This high-throughput computational approach can screen millions of virtual compounds, far exceeding the capacity of experimental screening, to identify promising candidates for further investigation. biorxiv.org These chemoinformatic strategies, combined with computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, are accelerating the design and discovery of new therapeutic agents based on the this compound scaffold. pharmaceuticaljournal.netnih.gov

| Chemoinformatic Approach | Description | Application in Drug Discovery | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Elucidates binding modes, explains structure-activity relationships, and guides the design of more potent analogues. | nih.govpharmaceuticaljournal.netnih.gov |

| QSAR Modeling | Develops statistical models relating chemical structure to biological activity. | Predicts the activity of unsynthesized compounds and identifies key structural features influencing potency. | nih.govnih.govmdpi.com |

| Virtual Library Screening | Computationally screens large databases of virtual compounds against a biological target. | Identifies novel hit compounds from vast chemical spaces for further experimental testing. | researchgate.netbiorxiv.orgbiorxiv.org |

| ADMET Prediction | In silico prediction of a compound's pharmacokinetic and toxicity properties. | Filters out compounds with poor drug-like properties early in the discovery process, reducing late-stage failures. | pharmaceuticaljournal.netnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.